molecular formula C10H11BrO2S B6327184 2-Bromo-1-(4-methoxy-3-(methylthio)phenyl)ethan-1-one CAS No. 2167065-33-8

2-Bromo-1-(4-methoxy-3-(methylthio)phenyl)ethan-1-one

Cat. No.: B6327184
CAS No.: 2167065-33-8
M. Wt: 275.16 g/mol
InChI Key: WIKDQXIEYLZQSI-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methoxy-3-(methylthio)phenyl)ethan-1-one is an organic compound with the molecular formula C10H11BrO2S It is a brominated derivative of acetophenone, characterized by the presence of a methoxy group and a methylthio group on the phenyl ring

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one are protein tyrosine phosphatases SHP-1 and PTP1B . These enzymes play a crucial role in cellular signaling pathways, regulating processes such as cell growth, differentiation, and immune responses.

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activity . This inhibition alters the phosphorylation state of various proteins, leading to changes in the signaling pathways they regulate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-methoxy-3-(methylthio)phenyl)ethan-1-one typically involves the bromination of 1-(4-methoxy-3-(methylthio)phenyl)ethan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Sulfoxides and sulfones from oxidation.
  • Alcohols from reduction.

Scientific Research Applications

2-Bromo-1-(4-methoxy-3-(methylthio)phenyl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the preparation of functional materials with specific properties.

Comparison with Similar Compounds

  • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one
  • 2-Bromo-1-(4-methylphenyl)ethan-1-one
  • 2-Bromo-1-(4-ethylphenyl)ethan-1-one

Comparison:

    2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Lacks the methylthio group, which may affect its reactivity and applications.

    2-Bromo-1-(4-methylphenyl)ethan-1-one: Lacks both the methoxy and methylthio groups, making it less versatile in certain synthetic applications.

    2-Bromo-1-(4-ethylphenyl)ethan-1-one: The presence of an ethyl group instead of a methoxy or methylthio group can lead to different chemical properties and reactivity.

The uniqueness of 2-Bromo-1-(4-methoxy-3-(methylthio)phenyl)ethan-1-one lies in its specific functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various chemical and pharmaceutical applications.

Properties

IUPAC Name

2-bromo-1-(4-methoxy-3-methylsulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKDQXIEYLZQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CBr)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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